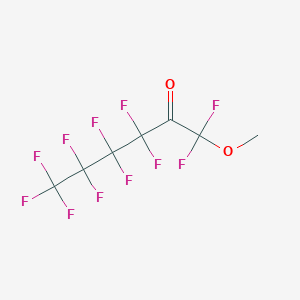
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one is a fluorinated organic compound. It belongs to the class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one typically involves the fluorination of hexanone derivatives. The process often requires the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production process must also include safety measures to protect workers and the environment from potential hazards associated with fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Compounds with various functional groups replacing fluorine atoms.
Scientific Research Applications
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in imaging techniques such as MRI, where fluorinated compounds can act as contrast agents.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its chemical inertness and thermal stability.
Mechanism of Action
The mechanism of action of 1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various biological and chemical entities. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another perfluorinated compound with similar properties but different applications.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A compound with a similar fluorinated structure but different functional groups.
1,1,1,2,4,4,5,5,6,6,6-Undecafluoro-2-(trifluoromethyl)-3-hexanone: A structurally related compound with different reactivity and applications.
Uniqueness
1,1,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhexan-2-one is unique due to its specific combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
CAS No. |
106693-00-9 |
|---|---|
Molecular Formula |
C7H3F11O2 |
Molecular Weight |
328.08 g/mol |
IUPAC Name |
1,1,3,3,4,4,5,5,6,6,6-undecafluoro-1-methoxyhexan-2-one |
InChI |
InChI=1S/C7H3F11O2/c1-20-4(10,11)2(19)3(8,9)5(12,13)6(14,15)7(16,17)18/h1H3 |
InChI Key |
YWOBOCYPEYNWHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















